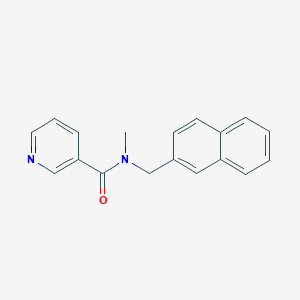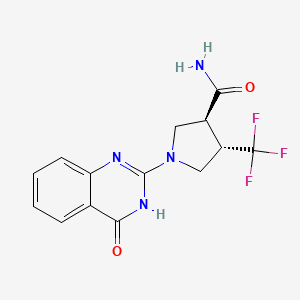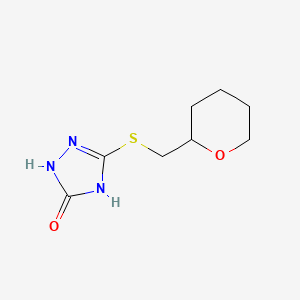
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide, also known as NMN, is a compound that has gained significant attention in recent years due to its potential health benefits. NMN is a derivative of nicotinamide, which is a form of vitamin B3. NMN has been found to have a variety of positive effects on the body, including improving energy metabolism, enhancing cellular repair mechanisms, and potentially extending lifespan.
Mechanism of Action
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide works by increasing the levels of NAD+ in the body. NAD+ is a coenzyme that plays a critical role in energy metabolism and cellular repair mechanisms. As we age, our levels of NAD+ decline, which can lead to a variety of negative health effects. This compound supplementation has been found to increase NAD+ levels, which can help to restore cellular function and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have a variety of positive effects on the body. It has been shown to improve energy metabolism, enhance cellular repair mechanisms, and potentially extend lifespan. This compound has also been found to improve insulin sensitivity and reduce inflammation, which are important factors in the development of chronic diseases such as diabetes and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide for lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be expensive to produce in large quantities, which may limit its use in some studies.
Future Directions
There are many potential future directions for research on N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide. Some of the most promising areas of study include its effects on age-related diseases such as Alzheimer's and Parkinson's, its potential as a treatment for metabolic disorders such as diabetes and obesity, and its use in anti-aging therapies. Additionally, there is ongoing research into the optimal dosing and timing of this compound supplementation, as well as its potential side effects and interactions with other compounds. Overall, this compound is a compound with significant potential for improving health and extending lifespan, and further research is needed to fully understand its effects and applications.
Synthesis Methods
The synthesis of N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide involves the reaction of nicotinamide with naphthalene-2-carbaldehyde and methylamine. The reaction occurs in a solvent such as methanol or ethanol and is typically carried out at room temperature. The resulting product is purified using chromatography techniques to obtain pure this compound.
Scientific Research Applications
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential health benefits. Some of the most promising areas of research include its effects on energy metabolism, cellular repair mechanisms, and lifespan extension. This compound has been found to improve mitochondrial function, which is important for energy production in cells. It has also been shown to activate sirtuins, which are enzymes that play a role in cellular repair mechanisms and aging.
properties
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(18(21)17-7-4-10-19-12-17)13-14-8-9-15-5-2-3-6-16(15)11-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOCTTKYPMFWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356717.png)
![2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356721.png)
![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)
![3-[2-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356741.png)
![3-[2-[(E)-2-(2-tert-butyl-1,3-thiazol-5-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356749.png)
![1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)

![4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356781.png)
![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)
![5-(2,3-dimethylpiperidine-1-carbonyl)-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B7356799.png)
![2-[4-(2-phenylacetyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356809.png)
![2-[1-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356812.png)